An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. By dissecting the expected chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related heterocyclic compounds. The principles outlined herein are grounded in fundamental NMR theory and supported by data from analogous structures, offering a robust framework for spectral interpretation.
Introduction: The Structural Significance of 4-Aryl-tetrahydropyran-4-carbonitriles
The tetrahydropyran motif is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. The introduction of an aryl group and a carbonitrile at the C4 position, as in 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, creates a versatile intermediate with a key quaternary carbon center. This structure is pivotal in the synthesis of compounds targeting the central nervous system, including potential anxiolytic and anticonvulsant agents.
Accurate structural confirmation of these intermediates is paramount to ensure the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient. NMR spectroscopy provides the most definitive, non-destructive method for such verification. This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, empowering researchers to confidently identify and characterize this important molecular framework.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring and the 4-chlorophenyl group. The chemical shifts are influenced by the electronegativity of the oxygen atom, the anisotropic effect of the aromatic ring and the nitrile group, and the rigid chair conformation of the tetrahydropyran ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | ~ 7.45 | d | ~ 8.5 | 2H |
| H-3', H-5' (Aromatic) | ~ 7.40 | d | ~ 8.5 | 2H |
| H-2, H-6 (Axial) | ~ 3.80 - 4.00 | ddd | J ≈ 12.0, 4.5, 2.5 | 2H |
| H-2, H-6 (Equatorial) | ~ 3.60 - 3.75 | ddd | J ≈ 12.0, 3.0, 2.0 | 2H |
| H-3, H-5 (Axial) | ~ 2.10 - 2.30 | m | - | 2H |
| H-3, H-5 (Equatorial) | ~ 1.85 - 2.05 | m | - | 2H |
Rationale for Assignments
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Aromatic Protons (H-2', H-3', H-5', H-6'): The 4-chlorophenyl group will present as a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the chlorine atom (H-3', H-5') are expected to be slightly more shielded than the protons meta to the chlorine (H-2', H-6'). The expected chemical shift range for these protons is between 7.3 and 7.5 ppm.
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Tetrahydropyran Protons (H-2, H-6): The methylene protons adjacent to the ring oxygen (H-2 and H-6) are the most deshielded of the aliphatic protons due to the oxygen's inductive effect[1]. In a chair conformation, the axial and equatorial protons are chemically non-equivalent. The axial protons are typically found at a slightly different chemical shift than the equatorial protons. Both will appear as complex multiplets, likely a doublet of doublet of doublets (ddd), due to geminal coupling and vicinal coupling to the protons on C3 and C5.
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Tetrahydropyran Protons (H-3, H-5): These methylene protons are adjacent to the quaternary carbon and are further from the electronegative oxygen, thus appearing at a higher field (more shielded) compared to the H-2/H-6 protons. Again, the axial and equatorial protons will be distinct. Their signals are expected to be complex multiplets due to geminal and vicinal couplings.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronic effects of the neighboring substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' (Aromatic, C-Cl) | ~ 134 |
| C-4' (Aromatic, C-C) | ~ 139 |
| C-2', C-6' (Aromatic) | ~ 129 |
| C-3', C-5' (Aromatic) | ~ 128 |
| CN (Nitrile) | ~ 120 |
| C-4 (Quaternary) | ~ 45-50 |
| C-2, C-6 | ~ 65-70 |
| C-3, C-5 | ~ 35-40 |
Rationale for Assignments
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Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 120-140 ppm[2]. The carbon bearing the chlorine (C-1') and the carbon attached to the tetrahydropyran ring (C-4') will have distinct chemical shifts from the protonated aromatic carbons. The two pairs of equivalent protonated carbons (C-2'/C-6' and C-3'/C-5') will each give a single signal.
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Nitrile Carbon (CN): The carbon of the nitrile group is expected to appear in the range of 115-125 ppm[3].
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Quaternary Carbon (C-4): This carbon, bonded to the chlorophenyl group, the nitrile, and two methylene groups of the ring, will be a key signal. Its chemical shift is estimated to be in the 45-50 ppm range. Being a quaternary carbon, its signal is expected to be of lower intensity in a standard proton-decoupled spectrum.
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Tetrahydropyran Carbons (C-2, C-6): These carbons, being directly attached to the electronegative oxygen atom, will be the most downfield of the aliphatic carbons, typically in the 65-70 ppm region[1][4].
-
Tetrahydropyran Carbons (C-3, C-5): These methylene carbons are further from the oxygen and will therefore be found at a higher field, with an expected chemical shift in the 35-40 ppm range.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, though chemical shifts may vary slightly[5][6].
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm for both ¹H and ¹³C NMR)[7].
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, particularly for resolving the complex multiplets of the tetrahydropyran ring protons.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
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Visualization of Key Structural and Experimental Relationships
Molecular Structure and Atom Numbering
Caption: Molecular structure with atom numbering for NMR assignments.
NMR Experimental Workflow
Caption: Standard workflow for NMR sample analysis.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this important pharmaceutical intermediate. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality, reproducible results. As a self-validating system, the correlation between the predicted and experimentally obtained spectra will provide a high degree of confidence in the structural assignment, which is a critical step in the rigorous process of drug development.
References
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- Zeitschrift für Naturforschung B. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
- Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
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- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
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- Chemistry Steps. NMR Chemical Shift Values Table.
- Oregon State University. 13C NMR Chemical Shift.
- MySkinRecipes. 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
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